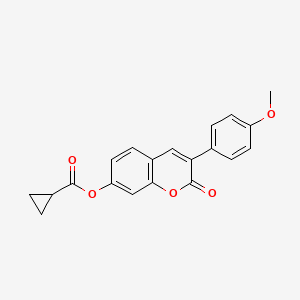![molecular formula C11H12N4S B2633440 5-(Pyrazolo[1,5-a]pyrazin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2034296-04-1](/img/structure/B2633440.png)
5-(Pyrazolo[1,5-a]pyrazin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of this compound involves the assembly of its constituent rings, namely the pyrazole and pyrazinone rings. Researchers have developed various synthetic pathways to prepare and post-functionalize this scaffold. These transformations enhance structural diversity and offer opportunities for novel applications .
Molecular Structure Analysis
The molecular structure of 5-(Pyrazolo[1,5-a]pyrazin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane features a fused, rigid, and planar N-heterocyclic system . This system combines the pyrazole and pyrazinone rings, providing synthetic versatility for modifications. The periphery of this scaffold can be tailored for specific purposes, making it attractive for drug discovery and combinatorial library design .
Chemical Reactions Analysis
The compound’s chemical reactivity and potential reactions depend on its functional groups and ring system. Researchers have investigated its enzymatic inhibitory activity against CDK2/cyclin A2 , which is relevant for cancer treatment. Some derivatives exhibit significant inhibitory effects, making them promising candidates for drug development .
Future Directions
: Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations : Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold
properties
IUPAC Name |
5-pyrazolo[1,5-a]pyrazin-4-yl-2-thia-5-azabicyclo[2.2.1]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4S/c1-2-13-15-4-3-12-11(10(1)15)14-6-9-5-8(14)7-16-9/h1-4,8-9H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGJQSNIHTXWCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2)C3=NC=CN4C3=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Pyrazolo[1,5-a]pyrazin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2633361.png)









![1-(4-chlorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2633378.png)

